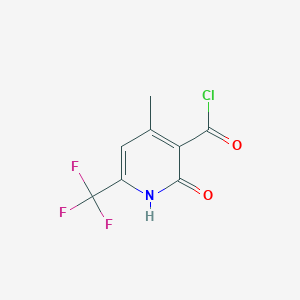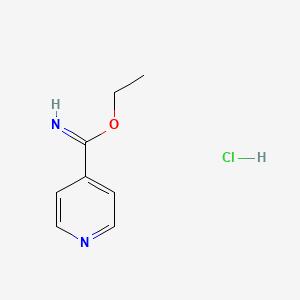
11-epi Deflazacort
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-epi Deflazacort is an isomer of Deflazacort, a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. Glucocorticoids are a class of corticosteroids, which are steroid hormones that play a role in the regulation of various physiological processes, including the immune response and inflammation .
Méthodes De Préparation
The synthesis of 11-epi Deflazacort involves several steps, starting from the basic steroid structureThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings . Industrial production methods for this compound are similar to those used for other corticosteroids, involving large-scale chemical synthesis and purification processes .
Analyse Des Réactions Chimiques
11-epi Deflazacort undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various hydroxylated, oxidized, or reduced derivatives of the original compound .
Applications De Recherche Scientifique
11-epi Deflazacort has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroid chemistry and the development of new synthetic methods.
Biology: Employed in research on the biological effects of glucocorticoids, including their role in inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in conditions such as rheumatoid arthritis, lupus, and Duchenne muscular dystrophy.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
11-epi Deflazacort exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor that regulates the expression of specific genes involved in the immune response and inflammation . Upon binding to the receptor, the compound modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation . This mechanism of action is similar to that of other glucocorticoids but may exhibit unique pharmacokinetic and pharmacodynamic properties due to its specific isomeric structure .
Comparaison Avec Des Composés Similaires
11-epi Deflazacort is similar to other glucocorticoids, such as:
Prednisolone: Another synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive effects.
Dexamethasone: A highly potent glucocorticoid used in various inflammatory and autoimmune conditions.
Hydrocortisone: A naturally occurring glucocorticoid with a broad range of physiological effects.
Compared to these compounds, this compound may offer unique advantages in terms of its pharmacokinetic profile, including improved bioavailability and reduced side effects . Its specific isomeric structure may also confer distinct pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C25H31NO6 |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
[2-[(1S,2S,4R,8S,9S,11R,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19+,21+,22+,23-,24-,25+/m0/s1 |
Clé InChI |
FBHSPRKOSMHSIF-ACOQAMSOSA-N |
SMILES isomérique |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC(=O)C |
SMILES canonique |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1E/Z)-1-[[4-[2-(Methylamino-d3)ethoxy]phenyl]phenylmethylene]propyl]phenol](/img/structure/B13864604.png)
![4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid](/img/structure/B13864611.png)
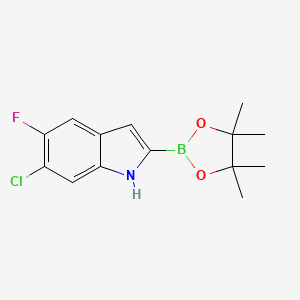
![[3-Methyl-4-(4-piperidyloxy)benzofuran-2-yl]-phenyl-methanone](/img/structure/B13864617.png)
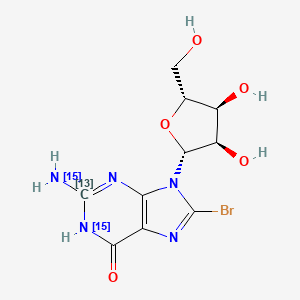
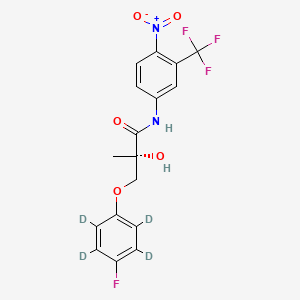
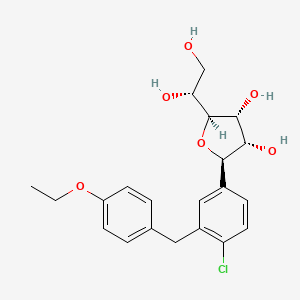
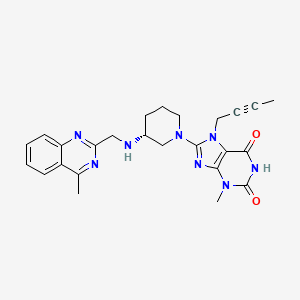
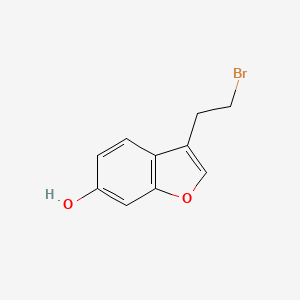
![4-[2-(Benzyloxy)ethyl]-2-azetidinone](/img/structure/B13864644.png)
![2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13864649.png)
